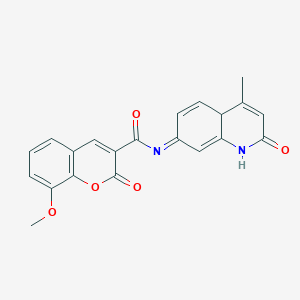

2-Benzotriazol-1-ylmethyl-phenol

Übersicht

Beschreibung

2-Benzotriazol-1-ylmethyl-phenol , also known by various synonyms such as 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol , is a chemical compound with the empirical formula C30H29N3O . It is commonly used as a UV absorber due to its ability to protect against ultraviolet (UV) radiation. The compound’s molecular weight is approximately 447.57 g/mol .

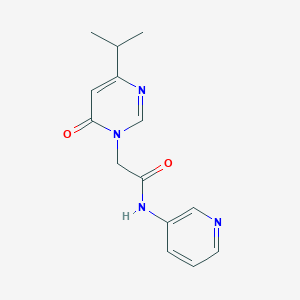

Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-1-ylmethyl-phenol consists of a benzotriazole core with a phenolic hydroxyl group and a methyl-phenylethyl substituent at positions 2 and 4, respectively. The compound’s aromatic rings contribute to its UV-absorbing properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Ultraviolet Absorption and Stabilization

- 2-Benzotriazol-1-ylmethyl-phenol is notable for its role as an ultraviolet absorber, extensively used in industrial applications. The transalkylation reaction involving 2-(2′H-benzotriazol-2′-yl)phenols with t-alkyl groups has been a focus of research, facilitating the preparation of these compounds for UV protection purposes (Rosevear & Wilshire, 1985).

Environmental Detection and Toxicity

- Concerns about the environmental impact and potential toxicity of phenolic benzotriazoles, such as 2-Benzotriazol-1-ylmethyl-phenol, have been raised. These compounds, due to their widespread use in consumer products, have been detected in various environmental matrices, prompting investigations into their toxicity and human exposure (Mutlu et al., 2022).

Chemical Degradation and Environmental Accumulation

- The resistance of benzotriazole UV stabilizers (BUVs) to biological and chemical degradation, leading to environmental accumulation, has been a subject of study. Research on the chemical oxidation of these compounds using peracetic acid in combination with d-electron metal ions offers insights into potential degradation methods (Kiejza, Karpińska & Kotowska, 2022).

Synthetic Auxiliary Applications

- The utility of 2-Benzotriazol-1-ylmethyl-phenol in the synthesis of various compounds has been explored. This includes its use in the synthesis of substituted diarylmethanes, heterocyclic analogues, and its role in facilitating reactions with various benzenoid and heteroaromatic compounds (Katritzky, Lan & Lam, 1991).

Role in Organic Chemistry

- Its application in organic chemistry is further highlighted through the synthesis of polysubstituted benzo[b]furans, demonstrating the versatility of 2-Benzotriazol-1-ylmethyl-phenol in creating complex organic structures (Katritzky, Lan & Zhang, 1993).

Inhibition of Brass Corrosion

- The use of benzotriazole, including derivatives like 2-Benzotriazol-1-ylmethyl-phenol, in corrosion inhibition, especially in brass, has been studied. This application is significant in protecting metals from environmental degradation (Asan et al., 2005).

Catalysis in Polymerization

- Research on zinc complexes supported by amino-benzotriazole phenoxide ligands, derived from 2-Benzotriazol-1-ylmethyl-phenol, shows their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone and β-butyrolactone (Li et al., 2011).

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOATFGYAMSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333461 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol | |

CAS RN |

132980-32-6 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)

![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)